molecular formula C19H21ClN2O B3176146 9(10H)-Acridinone, 2-chloro-10-[2-(diethylamino)ethyl]- CAS No. 97716-04-6

9(10H)-Acridinone, 2-chloro-10-[2-(diethylamino)ethyl]-

Cat. No. B3176146
CAS RN: 97716-04-6
M. Wt: 328.8 g/mol
InChI Key: PEBZPKQLQNGHCL-UHFFFAOYSA-N
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Description

The compound seems to contain a 2-chloro-N,N-diethylethylamine group . This group is used as an alkylating reagent in the synthesis of various compounds .


Synthesis Analysis

2-Chloro-N,N-diethylethylamine hydrochloride can be used as an alkylating reagent for the synthesis of various compounds . It has been used in the synthesis of substituted oxindole derivatives, 1-substituted-5,6-dinitrobenzimidazoles, and thiophene containing triarylmethane (TRAM) derivatives .


Molecular Structure Analysis

The linear formula for 2-chloro-N,N-diethylethylamine is (C2H5)2NCH2CH2Cl · HCl . The molecular weight is 172.10 .


Chemical Reactions Analysis

The compound has been used in atom transfer radical polymerization of n-butyl acrylate . It can also be used for the derivatization of chitosan to incorporate aminofunctionality onto it at C-6 position .


Physical And Chemical Properties Analysis

2-Chloro-N,N-diethylethylamine hydrochloride is a crystalline powder . It has a melting point of 208-210 °C . It is soluble in water (2000g/L at 20°C) .

Safety and Hazards

This compound is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It may cause respiratory irritation .

properties

IUPAC Name

2-chloro-10-[2-(diethylamino)ethyl]acridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-3-21(4-2)11-12-22-17-8-6-5-7-15(17)19(23)16-13-14(20)9-10-18(16)22/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBZPKQLQNGHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575681
Record name 2-Chloro-10-[2-(diethylamino)ethyl]acridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97716-04-6
Record name 2-Chloro-10-[2-(diethylamino)ethyl]acridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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